N-cyclohexyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Applications Research indicates the synthesis of novel compounds with potential antimicrobial properties starting from cyclohexanone derivatives. For instance, the synthesis of thiopyrimidine and thiazolopyrimidines from 2,6-dibenzylidene-3-methylcyclohexanone shows the antimicrobial potential of similar compounds (Hawas et al., 2012). These findings highlight the relevance of cyclohexyl and thiazole derivatives in developing antimicrobial agents.
Antitumor Activity Another critical area of application for compounds similar to N-cyclohexyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is in antitumor research. For example, benzothiazole derivatives have been synthesized and evaluated for their antitumor activity, showing considerable efficacy against various cancer cell lines (Yurttaş et al., 2015). Such studies underscore the potential use of thiazol-4-yl)acetamide derivatives in cancer research.
Synthesis of Heterocyclic Compounds The versatile chemistry of thiazol-4-yl)acetamide derivatives enables the synthesis of a wide range of heterocyclic compounds with potential biological activities. For instance, novel synthesis pathways have been explored to create polyfunctionally substituted heterocyclic compounds derived from similar structures, indicating a broad spectrum of potential pharmacological applications (Shams et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
For instance, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids , suggesting a potential mechanism of antimicrobial action.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that these compounds may have good bioavailability.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS2/c1-14-7-9-15(10-8-14)12-23-19-21-17(13-24-19)11-18(22)20-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAKIBCBUPWIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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